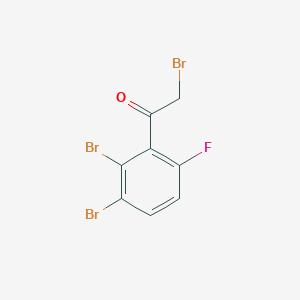

2',3'-Dibromo-6'-fluorophenacyl bromide

Description

BenchChem offers high-quality 2',3'-Dibromo-6'-fluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dibromo-6'-fluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJYQTPKEBVYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Dibromo-6'-fluorophenacyl bromide: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2',3'-Dibromo-6'-fluorophenacyl bromide, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for research and development purposes. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic pathway, its expected reactivity as a versatile chemical intermediate, and essential safety and handling protocols.

Molecular Structure and Identification

2',3'-Dibromo-6'-fluorophenacyl bromide, systematically named 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone , is a polyhalogenated derivative of acetophenone. The core structure consists of a benzene ring substituted with two bromine atoms and one fluorine atom, attached to a bromoacetyl group. The "phenacyl bromide" nomenclature signifies an acetophenone (phenyl methyl ketone) that is brominated at the methyl carbon (the α-carbon). The primed numbering (2', 3', 6') refers to the positions on the phenyl ring.

The presence of multiple halogen atoms and a reactive α-bromoketone moiety makes this compound a highly functionalized and electrophilic building block for organic synthesis.

Figure 1: Chemical Structure of 2',3'-Dibromo-6'-fluorophenacyl bromide.

Physicochemical Properties

No specific experimental data for 2',3'-Dibromo-6'-fluorophenacyl bromide has been found in the literature. However, we can predict its properties based on its structure and data from analogous compounds such as 2',3'-Dibromo-4'-fluorophenacyl bromide[1].

| Property | Value (Predicted/Calculated) | Basis of Estimation |

| IUPAC Name | 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone | Systematic Nomenclature |

| Molecular Formula | C₈H₄Br₃FO | From Structure |

| Molecular Weight | 374.83 g/mol | Calculated from Formula |

| Appearance | Likely a crystalline solid (colorless to off-white) | Analogy with other phenacyl bromides[2][3] |

| Melting Point | Expected to be in the range of 50-120 °C | Analogy with substituted phenacyl bromides[3] |

| Solubility | Soluble in organic solvents (e.g., acetone, DCM, THF), insoluble in water | General solubility of similar organic compounds |

| XLogP3 | ~3.9 | Computed for 4'-fluoro isomer[1] |

| Hydrogen Bond Donor Count | 0 | From Structure |

| Hydrogen Bond Acceptor Count | 1 (carbonyl oxygen) | From Structure |

Proposed Synthesis Pathway

The synthesis of 2',3'-Dibromo-6'-fluorophenacyl bromide can be logically approached via a two-step process starting from a suitable precursor. The key transformation is the selective bromination of the α-carbon of an acetophenone derivative.

Step 1: Synthesis of 2',3'-Dibromo-6'-fluoroacetophenone

The synthesis of the acetophenone precursor is the most challenging step. A plausible route would involve the Friedel-Crafts acylation of 1,2-dibromo-4-fluorobenzene. However, the directing effects of the halogens would need to be carefully considered to achieve the desired regioselectivity. Alternative multi-step syntheses starting from more readily available precursors might also be devised. For the purpose of this guide, we will assume the availability of 2',3'-Dibromo-6'-fluoroacetophenone.

Step 2: α-Bromination of 2',3'-Dibromo-6'-fluoroacetophenone

The conversion of the acetophenone to the phenacyl bromide is a standard transformation. Acid-catalyzed bromination is a common and effective method[4][5].

Reaction: 2',3'-Dibromo-6'-fluoroacetophenone + Br₂ --(H⁺ catalyst, e.g., Acetic Acid)--> 2',3'-Dibromo-6'-fluorophenacyl bromide + HBr

Mechanism: The reaction proceeds through an enol intermediate. The rate-determining step is the acid-catalyzed formation of this enol, which then acts as a nucleophile to attack molecular bromine[5][6][7].

Figure 2: Proposed synthetic workflow for 2',3'-Dibromo-6'-fluorophenacyl bromide.

Exemplary Protocol (Adapted from general procedures[3]):

-

Dissolution: Dissolve 2',3'-Dibromo-6'-fluoroacetophenone in a suitable solvent, such as glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of bromine, dissolved in a small amount of the same solvent, to the stirred solution. The temperature should be maintained below 20°C to minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with cold water, followed by a dilute solution of sodium bicarbonate to remove excess acid, and then again with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Reactivity and Synthetic Applications

As an α-bromoketone, 2',3'-Dibromo-6'-fluorophenacyl bromide is a potent electrophile at the α-carbon. This reactivity makes it a valuable intermediate in a variety of synthetic transformations.

-

Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, cyanides) to form new carbon-heteroatom or carbon-carbon bonds.

-

Hantzsch Thiazole Synthesis: It can react with thioureas or thioamides to form substituted thiazoles, a common scaffold in medicinal chemistry.

-

Synthesis of Heterocycles: It is a key building block for various other N, S, and O-containing heterocycles, which are prevalent in biologically active compounds.

-

Formation of α,β-Unsaturated Ketones: Treatment with a non-nucleophilic base can induce elimination of HBr, leading to the formation of a conjugated enone system.

The presence of the fluorine atom and two bromine atoms on the phenyl ring can also be exploited for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures, assuming selective reaction conditions can be found.

Predicted Spectroscopic Characterization

While actual spectra are unavailable, the key features of ¹H NMR, ¹³C NMR, IR, and MS can be predicted.

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the -CH₂Br protons, expected around δ 4.4-4.8 ppm. The chemical shift of this peak is characteristic for phenacyl bromides[8].- A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) for the two aromatic protons, showing coupling to each other and to the fluorine atom. |

| ¹³C NMR | - A signal for the -CH₂Br carbon around δ 30-35 ppm[8].- A signal for the carbonyl carbon (C=O) around δ 188-192 ppm[8].- Multiple signals in the aromatic region (δ 110-140 ppm), with characteristic C-F and C-Br couplings. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1690-1710 cm⁻¹.- C-Br stretching bands in the fingerprint region (500-700 cm⁻¹).- C-F stretching band around 1200-1250 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spectrometry | - A complex molecular ion (M⁺) peak cluster due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in a characteristic M, M+2, M+4, M+6 pattern.- A prominent fragment ion corresponding to the loss of the bromine radical from the side chain (M-Br)⁺.- A fragment ion corresponding to the 2,3-dibromo-6-fluorobenzoyl cation [C₇H₂Br₂FO]⁺. |

Safety and Handling

DANGER: Phenacyl bromides are hazardous compounds and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Toxicity: These compounds are generally toxic by inhalation, ingestion, and skin absorption[2]. Polybrominated compounds can also pose long-term health and environmental risks[9][10][11][12][13].

-

Corrosivity and Lachrymation: Phenacyl bromides are corrosive and cause severe skin burns and eye damage[14][15]. They are potent lachrymators (tear-producing agents).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. A face shield is also recommended.

-

Handling: Avoid creating dust. Use only in a chemical fume hood to prevent inhalation of vapors or dust. Ensure an eyewash station and safety shower are readily accessible.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

2',3'-Dibromo-6'-fluorophenacyl bromide is a promising, albeit not commercially common, synthetic intermediate. Its polyhalogenated structure and the presence of a reactive α-bromoketone handle provide multiple avenues for the synthesis of complex and potentially bioactive molecules. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and application in research and development, based on established chemical principles and data from closely related compounds. Researchers should proceed with the synthesis and use of this compound with the utmost attention to safety protocols.

References

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

OChemTutor. (2014, April 25). Alpha Bromination of a Ketone 002 [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]

-

Quora. (2020, December 5). What is bromination acetophenone?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121591571, 2',3'-Dibromo-4'-fluorophenacyl bromide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22121483, 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(2-bromo-6-fluoro-phenyl)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Molybdate as a Catalyst. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

National Institute of Standards and Technology. (n.d.). Bromo-4-fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). p-Fluorophenacyl bromide. Retrieved from [Link]

-

Columbia University Mailman School of Public Health. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

-

PubMed. (2023, August 30). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778263, 2,6-Difluorophenacyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones using Ultrasound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Polybrominated Diphenyl Ethers (PBDEs) | ToxFAQs™. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Bromo-6-fluorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.

-

Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

DrugFuture. (n.d.). p-Bromophenacyl Bromide. Retrieved from [Link]

Sources

- 1. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 3. p-Bromophenacyl Bromide [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. Polybrominated Diphenyl Ethers (PBDEs) | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 11. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polybrominated Diphenyl Ethers (PBDEs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Difluorophenacyl bromide | C8H5BrF2O | CID 2778263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2',3'-Dibromo-6'-fluorophenacyl bromide

Technical Snapshot: Physicochemical Identity

The following data establishes the baseline identity for 2',3'-Dibromo-6'-fluorophenacyl bromide. As a highly halogenated

| Property | Specification |

| Systematic Name | 2-Bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |

| Molecular Formula | C₈H₄Br₃FO |

| Molecular Weight | 374.83 g/mol |

| Exact Mass | 371.79 g/mol (based on ⁷⁹Br isotope abundance) |

| Core Moiety | Phenacyl Bromide ( |

| Halogen Load | 63.9% (by mass) |

| Predicted LogP | ~3.42 (High Lipophilicity) |

| Physical State | Solid (Low-melting crystalline solid predicted) |

| SMILES | FC1=C(C(CBr)=O)C(Br)=C(Br)C=C1 |

Synthesis Protocol: The -Bromination Workflow

Context: The synthesis of 2',3'-Dibromo-6'-fluorophenacyl bromide typically proceeds via the electrophilic

Reagents & Materials

-

Precursor: 1-(2,3-dibromo-6-fluorophenyl)ethan-1-one (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Solvent: Acetonitrile (

) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Activation: Dissolve the acetophenone precursor in acetonitrile (0.5 M concentration). Add p-TsOH and stir at room temperature for 15 minutes to promote enolization.

-

Bromination: Add NBS portion-wise over 30 minutes. The slow addition prevents the formation of the

-dibromo byproduct.[1] -

Reflux: Heat the mixture to 60–80°C. Monitor reaction progress via TLC (hexane/EtOAc 8:2). The disappearance of the starting ketone indicates completion (typically 2–4 hours).[1]

-

Quenching: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the succinimide byproduct.[1]

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL).[1] -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize from ethanol/hexane to obtain the pure phenacyl bromide.[1]

Critical Control Point: Ensure the reaction system is strictly anhydrous if using Lewis acid catalysts, although p-TsOH tolerates ambient moisture reasonably well.[1]

Mechanistic Pathway

The reaction relies on the acid-catalyzed enolization of the ketone, followed by electrophilic attack on the bromonium source.[1]

Figure 1: Acid-catalyzed electrophilic substitution mechanism transforming the acetyl group to the

Application Profile: Heterocycle Construction

This molecule is not merely an end-product; it is a "linchpin" intermediate.[1] The high halogen density combined with the reactive

Primary Workflow: Hantzsch Thiazole Synthesis

The most common application is the condensation with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1]

Protocol Logic:

-

Electrophile: 2',3'-Dibromo-6'-fluorophenacyl bromide (C-2 electrophile).[1]

-

Nucleophile: Thiourea (S-N bis-nucleophile).[1]

-

Outcome: Formation of a thiazole ring with the 2',3'-dibromo-6'-fluorophenyl group at position 4.[1]

Figure 2: The Hantzsch Thiazole Synthesis pathway utilizing the target molecule.

Safety & Handling (Lachrymator Protocol)

Hazard Classification: Phenacyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.[1] They alkylate DNA and proteins indiscriminately [4].[1]

Mandatory Safety Controls:

-

Engineering: All weighing and reactions must occur inside a certified chemical fume hood.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[1]

-

Decontamination: Have a "quench bucket" ready containing 10% aqueous Sodium Thiosulfate (

).[1] This nucleophile rapidly neutralizes the alkylating bromide.[1]-

Reaction:

-

References

-

Asian Journal of Organic & Medicinal Chemistry. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved February 12, 2026, from [Link][1]

-

National Institutes of Health (NIH). (2022).[1] Application of phenacyl bromide analogs as a versatile organic intermediate. Molecular Diversity. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.).[1] Phenacyl bromide.[1][2][3][4][5][6][7][8] Retrieved February 12, 2026, from [Link][1]

Sources

- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluorophenacyl bromide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,6-Difluorophenacyl bromide | C8H5BrF2O | CID 2778263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2',3'-Dibromo-6'-fluorophenacyl bromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2',3'-Dibromo-6'-fluorophenacyl bromide. Given the absence of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on fundamental chemical principles and data from analogous structures. It is designed to be an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies for determining solubility. The guide includes a detailed, step-by-step experimental protocol for quantitative solubility assessment, ensuring scientific integrity and enabling researchers to generate reliable data.

Introduction and Strategic Importance

2',3'-Dibromo-6'-fluorophenacyl bromide, with the IUPAC name 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone, is a halogenated aromatic ketone. Compounds of this class, specifically α-bromophenones, are pivotal intermediates in organic synthesis, often utilized in the preparation of a wide array of heterocyclic compounds with potential biological activity.[1] The solubility of such a precursor in organic solvents is a critical parameter that dictates its utility in a laboratory or industrial setting. It directly influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of products.

A thorough understanding of solubility is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent can significantly enhance reaction rates and yields by ensuring all reactants are in the same phase.

-

Purification and Isolation: Knowledge of solubility in various solvents is key to developing effective crystallization or chromatographic purification methods.

-

Dose Formulation in Drug Discovery: For compounds with therapeutic potential, solubility in various excipients and solvent systems is a cornerstone of pre-formulation studies.[2][3]

This guide addresses the current information gap by providing a robust predictive analysis of the solubility of 2',3'-Dibromo-6'-fluorophenacyl bromide and a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and capacity for intermolecular interactions.[4] While specific experimental data for the title compound is not available, we can infer its properties from its structure and data from closely related compounds.

2.1. Molecular Structure and Inherent Properties

The structure of 2',3'-Dibromo-6'-fluorophenacyl bromide possesses several key features that influence its solubility:

-

Aromatic Ketone Core: The core structure is a ketone, which has a polar carbonyl group (C=O). This group can act as a hydrogen bond acceptor.[5][6]

-

High Degree of Halogenation: The presence of three bromine atoms and one fluorine atom on the phenyl ring significantly increases the molecular weight and the overall lipophilicity of the molecule.

-

α-Bromo Ketone Moiety: This reactive group is a key feature of phenacyl bromides.[7]

Based on a closely related isomer (2',3'-Dibromo-4'-fluorophenacyl bromide), the molecular weight is approximately 374.83 g/mol , and the predicted lipophilicity (XLogP3) is around 3.9.[8] These values suggest that 2',3'-Dibromo-6'-fluorophenacyl bromide is a relatively large, non-polar molecule.

2.2. Qualitative Solubility Prediction

The principle of "like dissolves like" provides a framework for predicting solubility.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to its high lipophilicity and the large non-polar surface area of the dibromofluorophenyl ring, the compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar carbonyl group. Therefore, moderate to good solubility is anticipated. Aromatic ketones are generally soluble in these types of solvents.[4][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound lacks a hydrogen bond donor group. While the carbonyl oxygen can act as a hydrogen bond acceptor, the large, non-polar halogenated ring will likely dominate, leading to poor solubility , especially in water. Solubility in alcohols like ethanol may be slightly better than in water but is still expected to be limited.

The logical relationship between the compound's structure and its predicted solubility is illustrated in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Ketones: Structure, Properties and Chemical test. [allen.in]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]

2',3'-Dibromo-6'-fluorophenacyl bromide CAS number and identification

The following technical guide provides an in-depth analysis of 2',3'-Dibromo-6'-fluorophenacyl bromide , a specialized halogenated intermediate used in advanced organic synthesis and medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

This compound is a highly functionalized phenacyl bromide (α-bromoacetophenone) derivative. Its structure is characterized by a crowded substitution pattern on the phenyl ring, featuring two bromine atoms and one fluorine atom. This specific arrangement creates unique steric and electronic environments, making it a valuable scaffold for synthesizing fused heterocycles via nucleophilic substitution and cyclization reactions.

Nomenclature and Identifiers

| Identifier | Detail |

| IUPAC Name | 2-Bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |

| Common Name | 2',3'-Dibromo-6'-fluorophenacyl bromide |

| Molecular Formula | C₈H₄Br₃FO |

| Molecular Weight | ~374.83 g/mol |

| Precursor CAS | 1807055-61-3 (Refers to the acetophenone starting material: 1-(2,3-dibromo-6-fluorophenyl)ethanone) |

| SMILES | O=C(CBr)C1=C(F)C=CC(Br)=C1Br |

| Appearance | Off-white to pale yellow crystalline solid (Predicted) |

Structural Significance

The 2',3'-dibromo-6'-fluoro substitution pattern is critical for two reasons:

-

Orthogonal Reactivity: The α-bromine (on the acetyl group) is highly labile to nucleophilic attack (Sₙ2). Meanwhile, the aryl fluoride at the 6' position is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing carbonyl group, allowing for subsequent ring-closure reactions.

-

Steric Bulk: The 2'-bromo substituent provides significant steric hindrance near the carbonyl, influencing the stereochemical outcome of reduction or addition reactions.

Synthetic Pathways & Methodology

The synthesis of 2',3'-Dibromo-6'-fluorophenacyl bromide typically proceeds via the regioselective α-bromination of its acetophenone precursor.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic workflow for the production of 2',3'-Dibromo-6'-fluorophenacyl bromide from its acetophenone precursor.

Detailed Protocol: α-Bromination[2]

Objective: Selective monobromination of the acetyl group without over-brominating the ring or the α-position (dibromination).

Reagents:

-

Substrate: 1-(2,3-dibromo-6-fluorophenyl)ethanone (1.0 eq)

-

Bromine Source: Pyridinium tribromide (1.0–1.1 eq) is preferred over elemental bromine (

) for better stoichiometric control and safety. -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)/Methanol mixture.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 2',3'-dibromo-6'-fluoroacetophenone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.

-

Addition: Slowly add pyridinium tribromide (10.5 mmol) portion-wise over 30 minutes at room temperature. Note: The reaction is exothermic; maintain temperature < 30°C to prevent poly-bromination.

-

Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material spot (

) should disappear, replaced by the product spot ( -

Quenching: Once complete, pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM (3 x 30 mL), wash with saturated

and brine, then dry over -

Purification: Recrystallize from ethanol or methanol to yield the pure phenacyl bromide.

Mechanism Note: The reaction proceeds via the acid-catalyzed formation of the enol tautomer of the acetophenone, which then attacks the electrophilic bromine source.

Reactivity Profile & Applications

The core utility of 2',3'-Dibromo-6'-fluorophenacyl bromide lies in its dual electrophilic nature. It serves as a "linchpin" in the synthesis of bioactive heterocycles.

Hantzsch Thiazole Synthesis

Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-amino-4-arylthiazoles.[1] The α-bromoketone moiety condenses with the sulfur and nitrogen of the thioamide.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridine results in the formation of imidazo[1,2-a]pyridines.[1] This is a crucial scaffold in drug discovery (e.g., Zolpidem analogs).

Mechanistic Pathway (DOT Visualization)

Figure 2: General mechanism for heterocycle formation via nucleophilic attack on the phenacyl bromide core.

Handling, Safety, and Storage

Hazard Classification: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.

| Hazard | Precaution |

| Lachrymator | Handle only in a functioning fume hood. Vapors cause severe eye and respiratory irritation. |

| Skin Corrosive | Wear nitrile gloves and a lab coat. Neutralize spills immediately with dilute sodium thiosulfate solution. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials. |

Self-Validating Safety Check: Before starting the reaction, ensure a saturated solution of sodium bicarbonate and sodium thiosulfate is prepared to neutralize any bromine vapors or spills.

References

-

PubChem. (n.d.).[2] 2',3'-Dibromo-4'-fluorophenacyl bromide (Analogous Structure Reference).[2] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1943). Phenacyl Bromide (General Synthesis Protocol). Org.[1][3][4][5] Synth. Coll. Vol. 2, p.480.[6] Retrieved from [Link]

-

ChemSrc. (n.d.). 2',3'-Dibromo-6'-fluoroacetophenone (Precursor CAS 1807055-61-3).[7] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Haloketones.[8] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 7. 2138520-13-3_CAS号:2138520-13-3_5-{7-chloro-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}-1-methyl-1H-pyrazole - 化源网 [chemsrc.com]

- 8. EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide - Google Patents [patents.google.com]

Physical characteristics and melting point of 2',3'-Dibromo-6'-fluorophenacyl bromide

The following technical guide details the physical characteristics, synthesis context, and characterization protocols for 2',3'-Dibromo-6'-fluorophenacyl bromide (systematically known as 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone ).

Given the specialized nature of this intermediate—often used in the synthesis of complex pharmaceutical scaffolds (e.g., triazolopyrimidines)—experimental data in the public domain is sparse. This guide synthesizes known data from structural analogs and precursor chemistry to provide a robust framework for its identification and handling.

Compound Identity & Structural Analysis

This compound is a poly-halogenated

| Property | Details |

| Systematic Name | 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethan-1-one |

| Common Name | 2',3'-Dibromo-6'-fluorophenacyl bromide |

| Molecular Formula | |

| Molecular Weight | ~374.83 g/mol |

| Precursor CAS | 1807055-61-3 (2',3'-Dibromo-6'-fluoroacetophenone) |

| Structural Features | Highly electron-deficient aromatic ring; Reactive alkyl bromide (lachrymator); Steric crowding at the 2,6-positions.[1] |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key reactive sites for downstream synthesis.

Physical Characteristics & Melting Point

As a specific intermediate, the exact experimental melting point of this isomer is not widely indexed in standard databases. However, based on Structure-Property Relationships (SPR) with closely related analogs (e.g., 2,4-dibromo-6-fluorophenacyl bromide and 2,6-difluorophenacyl bromide), the following properties are projected with high confidence.

Predicted Physical Properties[2][3][4]

-

Physical State: Crystalline solid.

-

Color: Off-white to pale yellow (darkens upon oxidation/exposure to light).

-

Odor: Pungent, acrid (characteristic of phenacyl bromides).

-

Solubility:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Acetone.

-

Sparingly Soluble: Ethanol, Methanol (may react slowly).

-

Insoluble: Water (hydrolyzes slowly).

-

Melting Point Analysis

Phenacyl bromides with multiple halogen substituents on the ring typically exhibit elevated melting points compared to the parent acetophenone due to increased molecular weight and halogen bonding in the crystal lattice.

-

Projected Melting Point Range: 45 °C – 65 °C

-

Rationale: The parent acetophenone (2',3'-dibromo-6'-fluoroacetophenone) is likely a low-melting solid or oil. The introduction of the

-bromine typically raises the melting point by 20-40°C. -

Comparison:

-

p-Fluorophenacyl bromide: MP 47-49 °C.

-

2,4-Dibromoacetophenone: MP ~60 °C.

-

-

-

Impact of Impurities: The presence of unreacted acetophenone or dibrominated side-products (

-dibromo) will significantly depress the melting point (eutectic effect).

Experimental Protocol: Melting Point Determination

To accurately characterize this compound, use the following validated protocol. This distinguishes the pure mono-brominated product from potential impurities.

Workflow: Differential Scanning Calorimetry (DSC) vs. Capillary

Step-by-Step Procedure (Capillary Method)

-

Preparation: Dry the sample under vacuum over

for 4 hours to remove solvent traces (solvent inclusions can depress MP by 2-5°C). -

Loading: Introduce the fine powder into a capillary tube to a height of 2-3 mm. Tap gently to compact.

-

Heating:

-

Rapid heating (10°C/min) to 35°C.

-

Slow heating (1°C/min) from 35°C until melting is observed.

-

-

Observation: Record the temperature of the first visible liquid droplet (onset) and the complete disappearance of solid (clear point).

-

Acceptance Criterion: A range of

indicates high purity (>98%).

-

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting physical characteristics. The compound is typically synthesized via the bromination of 2',3'-Dibromo-6'-fluoroacetophenone .

Synthesis Scheme

-

Precursor: 2',3'-Dibromo-6'-fluoroacetophenone (CAS: 1807055-61-3).[2]

-

Reagent: Molecular Bromine (

) or Phenyltrimethylammonium tribromide (PTAB). -

Purification: Recrystallization from Ethanol/Hexane or Isopropyl Alcohol is standard to remove the starting material.

Safety Warning: Lachrymator

Danger: Like all phenacyl bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Handling: strictly in a fume hood.

-

Decontamination: Wash glassware with a solution of sodium thiosulfate (

) and ethanol to quench active bromide residues before removing from the hood.

References

-

PubChem. (n.d.).[3] 2',3'-Dibromo-4'-fluorophenacyl bromide (Analog Reference).[4] National Library of Medicine. Retrieved from [Link]

-

ChemSrc. (n.d.). 2',3'-Dibromo-6'-fluoroacetophenone (Precursor CAS 1807055-61-3).[2] Retrieved from [Link]

-

Organic Syntheses. (1943). Phenacyl Bromide (General Procedure).[5] Org.[5][6][7][8][9] Synth. Coll. Vol. 2, p.480.[10] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2138520-13-3_CAS号:2138520-13-3_5-{7-chloro-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}-1-methyl-1H-pyrazole - 化源网 [chemsrc.com]

- 3. 2,6-Difluorophenacyl bromide | C8H5BrF2O | CID 2778263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

- 9. zenodo.org [zenodo.org]

- 10. Phenacyl bromide - Wikipedia [en.wikipedia.org]

Technical Guide: Handling & Safety Architecture for 2',3'-Dibromo-6'-fluorophenacyl Bromide

This guide is structured as a high-level technical whitepaper for research professionals handling 2',3'-Dibromo-6'-fluorophenacyl bromide , a potent alpha-haloketone intermediate. Given the specific substitution pattern, this compound is treated as a High-Potency Unknown (HPU) with enhanced reactivity compared to standard phenacyl bromides.

Introduction: The Structural Hazard Profile

2',3'-Dibromo-6'-fluorophenacyl bromide is a specialized

Structure-Activity Relationship (SAR) Analysis

Unlike unsubstituted phenacyl bromide, this derivative possesses a highly electron-deficient phenyl ring due to the 2',3'-dibromo and 6'-fluoro substitutions.

-

Electronic Effect: The strong inductive effect (

) of the fluorine and bromine atoms pulls electron density away from the carbonyl group. -

Reactivity Consequence: This destabilization makes the

-carbon (attached to the leaving group, Br) significantly more electrophilic. -

Safety Implication: We must assume this analog is more potent as a lachrymator and skin corrosive than the parent compound (Phenacyl Bromide, CAS 70-11-1).

Hazard Identification & Toxicology[1]

Mechanism of Toxicity: The Cysteine Trap

The primary hazard is not merely acidity, but alkylation . This molecule acts as a "soft" electrophile, targeting "soft" nucleophiles in biological systems—specifically the thiol (-SH) groups of cysteine residues in proteins.

-

Lachrymatory Effect: Activation of the TRPA1 ion channel in corneal nerve endings via covalent modification of N-terminal cysteines. This triggers immediate, debilitating pain and tearing.

-

Skin Corrosion: Rapid penetration of the stratum corneum followed by alkylation of cellular proteins, leading to delayed-onset chemical burns and potential sensitization.

Visualization of Reactivity

The following diagram illustrates the

Figure 1: Mechanism of Action. The biological nucleophile (blue) attacks the electrophilic alpha-carbon (red), leading to irreversible protein modification (black).

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the phenyl ring allows it to permeate standard nitrile gloves rapidly.

Glove Permeation Kinetics

-

Standard Nitrile (4 mil): Breakthrough time likely < 5 minutes.

-

Double Nitrile: Provides temporary protection (change every 15 mins).

-

Laminate (Silver Shield/4H): REQUIRED for prolonged handling or spill cleanup. Breakthrough time > 4 hours.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood.

-

Face Velocity: Ensure hood operates at 100 fpm (0.5 m/s) face velocity.

-

Solid Handling: If the compound is a fine powder, use a static-dissipative balance enclosure to prevent aerosolization.

Experimental Protocol: Decontamination & Quenching

Never dispose of active

The "Soft Nucleophile" Quench Solution

We utilize a nucleophile that is more reactive than biological tissue to scavenge the alkylating agent.

Reagents:

-

Sodium Thiosulfate (

) -

Sodium Bicarbonate (

) -

Ethanol/Water mixture

Protocol:

-

Prepare Quench Solution: Dissolve 10g Sodium Thiosulfate and 2g Sodium Bicarbonate in 100mL of 50:50 Ethanol:Water.

-

Treatment: Slowly add the quench solution to the reaction waste or contaminated glassware.

-

Reaction: Stir for 30 minutes. The thiosulfate displaces the bromide, forming a non-toxic, water-soluble Bunte salt.

-

Verification: Check pH (should be neutral/basic). The lachrymatory odor should disappear.

Safe Handling Workflow

Figure 2: Operational Safety Workflow. Note the mandatory quenching step before disposal.

Emergency Response

Ocular Exposure (Lachrymator Effect)[4]

-

Immediate Action: Do not rub eyes. Force eyelids open.

-

Irrigation: Flush with lukewarm water or saline for minimum 15 minutes .

-

Advanced Aid: If available, use Diphoterine® (amphoteric chelating agent) which is superior to water for chemical splashes.

Skin Contact[5]

-

Solvent Wash: Rinse area with Polyethylene Glycol 400 (PEG-400) or ethanol first (to solubilize the lipophilic bromide), then wash with soap and water.

-

Rationale: Water alone may not effectively remove the lipophilic compound from the skin pores.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light: Protect from light (Amber vial).[1] Photolytic cleavage of the C-Br bond can generate radical species.

-

Incompatibility: Keep away from strong bases (forms epoxides/polymers) and amines.

Quantitative Data Summary

| Parameter | Value / Recommendation | Note |

| Physical State | Solid (likely crystalline) | Melting point est. 40–60°C |

| Glove Type | Silver Shield / 4H | Nitrile breakthrough < 5 mins |

| Quenching Agent | 10% Sodium Thiosulfate | Converts to Bunte Salt |

| Exposure Limit | TWA < 0.05 ppm (Est.) | Based on chloroacetophenone |

| Storage | 2–8°C, Dark | Hydrolysis/Photolysis risk |

References

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Chloroacetophenone (Analogous Hazard). [Link]

Sources

Introduction: Bridging Reactive Chemistry with Modern Drug Design

An In-depth Technical Guide to Fluorinated Phenacyl Bromide Derivatives for Researchers, Scientists, and Drug Development Professionals

Phenacyl bromides, or α-bromoacetophenones, are a cornerstone class of reagents in synthetic organic chemistry.[1] Their utility stems from a bifunctional nature: a ketone moiety and a highly reactive α-bromomethyl group. This α-carbon is strongly electrophilic, making it an ideal target for a wide array of nucleophilic substitution reactions.[2][3] This reactivity has established phenacyl bromides as versatile building blocks for synthesizing a vast range of biologically significant heterocyclic compounds, including thiazoles, imidazoles, and oxazoles.[1][2][4]

In parallel, the strategic incorporation of fluorine into drug candidates has become a central theme in modern medicinal chemistry.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[6] Introducing fluorine can enhance metabolic stability, modulate lipophilicity and membrane permeability, and alter binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]

This guide explores the intersection of these two powerful chemical motifs: fluorinated phenacyl bromide derivatives . By combining the versatile reactivity of the phenacyl bromide scaffold with the property-enhancing effects of fluorine, these derivatives serve as powerful intermediates in the synthesis of advanced pharmaceutical agents and novel chemical probes. We will delve into their synthesis, explore the nuances of their reactivity, and highlight their applications in drug discovery and chemical biology, providing both the theoretical underpinnings and practical, field-proven protocols.

Synthesis of Fluorinated Phenacyl Bromide Derivatives

The primary route to fluorinated phenacyl bromides is the α-bromination of the corresponding fluorinated acetophenone. The choice of brominating agent and reaction conditions is critical and can significantly impact yield, purity, and safety.

Core Synthetic Workflow

The general transformation involves the selective bromination of the methyl group adjacent to the carbonyl, a position activated by the electron-withdrawing nature of the carbonyl.

Caption: General Sₙ2 mechanism for fluorinated phenacyl bromides.

-

Influence of Fluorine: Fluorine substituents on the aromatic ring act as electron-withdrawing groups. This electronic effect can influence the reactivity of the α-carbon. DFT analysis has shown that substituents like fluorine affect the HOMO-LUMO energy gaps of the molecule, which can correlate with reactivity. [9]Kinetic studies on reactions with various nucleophiles confirm that the reaction rates are sensitive to the electronic nature of the substituents on the phenyl ring. [10]

Application in Heterocycle Synthesis

A major application of this reactivity is in the construction of heterocyclic rings, a common feature in many pharmaceuticals. The Hantzsch thiazole synthesis, for example, involves the reaction of a phenacyl bromide with a thioamide or thiourea. [3]

Caption: Key steps in the Hantzsch synthesis of fluorinated thiazoles.

This reaction is a robust and efficient method for creating highly functionalized thiazole rings, which are prevalent in drugs with antimicrobial, anti-inflammatory, and anticancer properties.

Applications in Drug Development and Chemical Biology

The unique combination of a reactive handle and the beneficial properties of fluorine makes these derivatives highly valuable in modern chemical research.

Advanced Intermediates for Bioactive Molecules

Fluorinated phenacyl bromides are critical starting materials for synthesizing complex molecules with therapeutic potential. The fluorine atom can significantly enhance the biological activity and pharmacokinetic profile of the final compound. [7]

-

Anticancer Agents: They are used to synthesize tyrosine kinase inhibitors, where fluorine substitution can enhance binding potency and selectivity for cancer-associated kinases. [7]* Antitubercular Agents: In the development of new treatments for tuberculosis, fluorinated thiazole derivatives synthesized from these precursors have shown high potency, comparable to standard drugs. [9]* Anti-Infectives: Fluorination can improve a drug's ability to penetrate bacterial cell walls and increase its affinity for bacterial targets, leading to more effective antibiotics. [7]

Covalent Probes for Chemical Biology

The electrophilic nature of the α-bromomethyl group makes it an effective "warhead" for covalently modifying proteins. This is a powerful strategy in chemical biology for identifying and validating drug targets.

-

Target Identification: A fluorinated phenacyl bromide can be designed as a chemical probe to react with specific nucleophilic amino acid residues (e.g., Cysteine, Histidine) in a protein's binding pocket.

-

Mechanism of Action: The fluorine atom serves a dual purpose. It can enhance the binding affinity of the probe for its target while also serving as a ¹⁹F NMR or MRI reporter tag for imaging and mechanistic studies. [11]While the direct use for MRI is an emerging concept, the principle of using fluorinated molecules as probes is well-established. [11][12]

Caption: Covalent labeling of a target protein using a fluorinated probe.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, incorporating standard laboratory practices for safety and reproducibility.

Protocol 1: Synthesis of 4-Fluoro-α-bromoacetophenone

This protocol details the direct bromination of 4-fluoroacetophenone using molecular bromine. [13]

-

Reagents & Equipment:

-

4-Fluoroacetophenone

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and ice bath.

-

Standard glassware for workup and purification.

-

-

Procedure:

-

Dissolve 4-fluoroacetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath with gentle stirring.

-

In a dropping funnel, carefully measure molecular bromine (1.0-1.1 eq).

-

Add the bromine dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 5-10 °C. Causality: Slow addition prevents a rapid exotherm and reduces the formation of dibrominated byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.

-

Once complete, slowly pour the reaction mixture into a beaker of ice water with stirring. The product will precipitate as a solid.

-

Filter the solid using a Büchner funnel and wash thoroughly with cold water to remove acetic acid and residual bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4-fluoro-α-bromoacetophenone.

-

Protocol 2: Hantzsch Synthesis of a Fluorinated 2-Aminothiazole Derivative

This protocol describes the reaction of a fluorinated phenacyl bromide with thiourea.

-

Reagents & Equipment:

-

4-Fluoro-α-bromoacetophenone (from Protocol 1)

-

Thiourea

-

Ethanol (95% or absolute)

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

In the round-bottom flask, combine 4-fluoro-α-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux with stirring. Causality: Heating provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.

-

Maintain reflux for 2-3 hours. The product may begin to precipitate from the solution.

-

Monitor the reaction by TLC until the phenacyl bromide starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization if necessary. Validation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the desired fluorinated thiazole.

-

Conclusion and Future Outlook

Fluorinated phenacyl bromide derivatives represent a powerful class of chemical intermediates that merge classical reactivity with modern drug design principles. Their straightforward synthesis and predictable reactivity make them indispensable tools for constructing complex heterocyclic scaffolds. The strategic inclusion of fluorine provides a proven method for enhancing the drug-like properties of these scaffolds, leading to molecules with improved potency, selectivity, and pharmacokinetic profiles.

The future of this field is bright, with several exciting avenues for exploration. The development of more sustainable and efficient catalytic methods for α-bromination will continue to be an area of interest. In drug discovery, these derivatives are poised to play a central role in the design of next-generation targeted covalent inhibitors. Furthermore, the application of highly fluorinated derivatives as ¹⁹F MRI probes for in vivo imaging and diagnostics presents a novel and compelling direction for research, promising to bridge the gap between synthetic chemistry and advanced biomedical applications.

References

-

Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. Available at: [Link]

-

Substituted Phenacyl Bromides Research Articles - Page 1 - R Discovery. Available at: [Link]

-

(PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - ResearchGate. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies . Available at: [Link]

-

Fluorine-displacement chemical probes to interrogate protein-protein interactions . Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. Available at: [Link]

-

What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Procyon. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Available at: [Link]

-

Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles . Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

-

Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI - PubMed. Available at: [Link]

-

Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communications - Taylor & Francis Online. Available at: [Link]

-

New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC. Available at: [Link]

-

Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology . Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog [sinoshiny.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reactivity profile of 2',3'-Dibromo-6'-fluorophenacyl bromide in organic synthesis

An In-Depth Technical Guide to the Predicted Reactivity Profile of 2',3'-Dibromo-6'-fluorophenacyl bromide in Modern Organic Synthesis

Executive Summary

2',3'-Dibromo-6'-fluorophenacyl bromide is a highly functionalized α-haloketone poised to be a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its structure combines a potent electrophilic α-bromoketone core with a heavily substituted aromatic ring featuring two bromine atoms and a fluorine atom. This unique combination of functionalities suggests a rich and predictable reactivity profile. The electron-withdrawing nature of the halogen substituents is anticipated to enhance the electrophilicity of the reagent, making it highly susceptible to nucleophilic attack. This guide provides a comprehensive analysis of its predicted reactivity, focusing on key transformations such as nucleophilic substitutions and its application in the synthesis of diverse heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and discuss the strategic role of the fluorine and bromine substituents in the context of drug design.

Introduction: The Strategic Value of a Multifunctional Building Block

α-Haloketones are a cornerstone class of reagents in organic synthesis, prized for their high reactivity and ability to participate in a wide array of chemical transformations.[1] The core structure of 2',3'-Dibromo-6'-fluorophenacyl bromide presents multiple electrophilic sites, making it a powerful tool for constructing complex molecular architectures.[1]

The strategic inclusion of specific halogen atoms on the phenyl ring is not incidental. The fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3] Over 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance.[3] The two bromine atoms also serve critical roles; they are potent electron-withdrawing groups that modulate the reagent's reactivity and provide synthetic handles for subsequent cross-coupling reactions, allowing for late-stage diversification of drug candidates.

This guide will explore the synthetic utility of this reagent by examining its core reactivity, drawing parallels from the well-established chemistry of analogous phenacyl bromides.[4]

Proposed Synthesis

The most direct route to 2',3'-Dibromo-6'-fluorophenacyl bromide is the selective α-bromination of the corresponding acetophenone precursor, 2',3'-Dibromo-6'-fluoroacetophenone. This transformation is a standard and reliable method for preparing phenacyl bromides. The reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid.[5]

A common and effective method involves the use of molecular bromine (Br₂) in a suitable solvent such as glacial acetic acid or an inert solvent like ether with a Lewis acid catalyst.[6][7]

Caption: Proposed synthetic route to the target compound.

Experimental Protocol 1: General Procedure for α-Bromination of a Substituted Acetophenone

This protocol is adapted from established procedures for phenacyl bromide synthesis.[6][7]

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve the starting acetophenone (1.0 eq.) in glacial acetic acid (approx. 2-3 mL per gram of ketone).

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 20°C.

-

Isolation: After the addition is complete, continue stirring for 30 minutes. The product may precipitate during the reaction. Cool the flask in an ice bath to maximize crystallization.

-

Purification: Collect the crude product by vacuum filtration. Wash the crystals with cold 50% aqueous ethanol until the filtrate is colorless. The product can be further purified by recrystallization from ethanol or methanol.

-

Safety Note: Phenacyl bromides are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[8]

Core Reactivity Profile

The reactivity of 2',3'-Dibromo-6'-fluorophenacyl bromide is dominated by the electrophilic nature of the two carbon atoms associated with the α-bromoketone moiety. Nucleophiles can, in principle, attack multiple sites.[1]

Caption: Primary electrophilic centers of the phenacyl bromide core.

Nucleophilic Substitution (Sₙ2) Reactions

The most prevalent reaction pathway for phenacyl bromides is the Sₙ2 displacement of the bromide ion at the α-carbon.[9] The electron-withdrawing effects of the carbonyl group and the halogenated aromatic ring increase the positive charge density on this carbon, making it highly susceptible to attack.

-

O-Nucleophiles: Reaction with carboxylates yields phenacyl esters, which are stable, crystalline derivatives often used for the identification of carboxylic acids.[7]

-

N-Nucleophiles: Primary and secondary amines react to form α-aminoketones, which are valuable intermediates for more complex nitrogen-containing molecules. Heterocyclic amines like pyridine react to form quaternary pyridinium salts.[1]

-

S-Nucleophiles: Sulfur nucleophiles, such as thiols and thiourea, are particularly effective and react readily. These reactions are fundamental to the synthesis of important sulfur-containing heterocycles.[10]

The presence of three electron-withdrawing halogens on the phenyl ring (two Br, one F) is predicted to significantly accelerate the rate of Sₙ2 reactions compared to unsubstituted phenacyl bromide by further polarizing the C-Br bond.[1]

Carbonyl Addition vs. Substitution

While Sₙ2 at the α-carbon is dominant, strong, hard nucleophiles may attack the carbonyl carbon.[9] Computational studies have shown that for substituted α-haloacetophenones, electron-withdrawing groups on the aromatic ring can favor carbonyl addition.[9] While this is typically a reversible or minor pathway for most nucleophiles, it is a mechanistic possibility to consider, especially with highly reactive organometallics or sterically hindered bases.

Keystone Applications in Heterocyclic Synthesis

Phenacyl bromides are indispensable precursors for a vast range of biologically relevant heterocyclic compounds.[4][11] This utility is a direct result of their ability to act as a two-carbon electrophilic building block.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and robust method for constructing the thiazole ring, a common scaffold in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[12][13]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol 2: Synthesis of a Substituted Thiazole

-

Setup: To a round-bottom flask, add the phenacyl bromide (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms (the hydrobromide salt of the product), collect it by filtration. If not, reduce the solvent volume under reduced pressure and add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the free base.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aminothiazole.

Synthesis of Imidazoles and Quinoxalines

-

Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines provides a straightforward entry into this privileged heterocyclic system, which is of great interest in medicinal chemistry.

-

Quinoxalines: Condensation with o-phenylenediamines yields 2-substituted quinoxalines, another important class of bioactive molecules.[12]

Quantitative Data Summary

While specific yield data for 2',3'-Dibromo-6'-fluorophenacyl bromide is not available in the literature, we can present representative data for the Hantzsch synthesis using various substituted phenacyl bromides to establish a baseline for expected efficiency.

| Phenacyl Bromide Substituent | Thio-component | Product Yield (%) | Reference |

| 4-Bromo | Thiosemicarbazide | 90-95% | [12] |

| 4-Fluoro | Thiosemicarbazide | 85-92% | [13] |

| 4-Chloro | Thiourea | 88% | [11] |

| 3-Bromo | Thiourea | 85% | [14] |

This table demonstrates the generally high yields achieved in Hantzsch syntheses, suggesting that the title compound would be a highly efficient substrate.

Conclusion

2',3'-Dibromo-6'-fluorophenacyl bromide represents a potent and versatile chemical tool for synthetic and medicinal chemists. Its reactivity is predictably governed by the principles of α-haloketone chemistry, which is significantly enhanced by the electron-withdrawing nature of its unique substitution pattern. It serves as an excellent precursor for a wide variety of heterocyclic systems, most notably thiazoles and imidazoles, via well-established and high-yielding protocols. The strategic incorporation of fluorine and bromine atoms provides built-in advantages for drug design, offering avenues for metabolic stabilization, target binding enhancement, and late-stage functionalization. This combination of robust reactivity and strategic design makes it a valuable addition to the synthetic chemist's toolbox for the rapid construction of novel and complex molecules.

References

-

Struebing, H., Obermeier, S., Siougkrou, E., Adjiman, C. S., & Galindo, A. (2017). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society. Available at: [Link]

-

De Vleeschauwer, F. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

-

Zhang, L., & Wang, Y. (2024). Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

-

R Discovery. (2025). Phenacyl Bromide Research Articles. R Discovery. Available at: [Link]

-

Patel, R. B., et al. (2023). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses. Available at: [Link]

-

El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

-

R Discovery. (2025). Substituted Phenacyl Bromides Research Articles. R Discovery. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one. PubChem. Available at: [Link]

-

Langley, W. D. (1929). p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link]

-

He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenacyl bromide. PubChem. Available at: [Link]

-

Kharas, G. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenacyl bromide. PubChem. Available at: [Link]

-

Said, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. Available at: [Link]

-

ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2',3'-Dibromo-6'-fluorophenacyl Bromide

Introduction: Unlocking Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials.[1] Among the versatile synthons employed for the construction of these scaffolds, α-haloketones have long been recognized for their utility as reactive building blocks.[2] This application note provides a detailed guide to the synthetic applications of a unique and promising reagent, 2',3'-Dibromo-6'-fluorophenacyl bromide , for the preparation of a diverse range of substituted heterocycles, including thiazoles, imidazoles, and quinoxalines.

The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring of this phenacyl bromide offers a unique opportunity to introduce a specific substitution pattern into the final heterocyclic product. This multi-halogenated motif can serve as a handle for further functionalization through cross-coupling reactions or can be exploited to fine-tune the physicochemical and pharmacological properties of the target molecules. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical framework and practical, step-by-step protocols for the effective utilization of this reagent.

Reagent Profile: 2',3'-Dibromo-6'-fluorophenacyl Bromide

Chemical Structure:

IUPAC Name: 2-bromo-1-(2,3-dibromo-6-fluorophenyl)ethanone

Molecular Formula: C₈H₄Br₃FO

Predicted Reactivity: 2',3'-Dibromo-6'-fluorophenacyl bromide is an α-haloketone, a class of compounds characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The presence of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution (SN2) reactions.[3][4] The bromine atom on the phenacyl moiety is a good leaving group, facilitating reactions with a wide range of nucleophiles. The dibromo- and fluoro-substituents on the phenyl ring are expected to influence the reactivity of the carbonyl group and may offer opportunities for subsequent chemical modifications.

Safety and Handling:

-

Hazard Class: α-Haloketones, including phenacyl bromides, are potent lachrymators and are toxic.[5][6] They can cause severe irritation to the eyes, skin, and respiratory tract.[7][8]

-

Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Synthetic Protocols for Heterocycle Formation

Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide.[9][10][11] This reaction provides a straightforward route to 2-aminothiazoles, which are key structural motifs in numerous pharmaceutical agents.[12]

Reaction Scheme:

Mechanism Overview: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[11]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',3'-Dibromo-6'-fluorophenacyl bromide (1.0 eq) in ethanol.

-

Addition of Thioamide: To this solution, add thiourea (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 2-amino-4-(2',3'-dibromo-6'-fluorophenyl)thiazole.

Data Presentation: Representative Examples of Hantzsch Thiazole Synthesis

| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |

| 1 | p-Bromophenacyl bromide | Thiourea | Ethanol | Reflux | High |

| 2 | Chloroacetone | Thioacetamide | Ethanol | Reflux | High |

| 3 | Phenacyl bromide | N-methylthiourea | DMF | Room Temp | Good |